3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
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Overview
Description
3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a chloromethyl group and an ethyl group on the pyrrolidine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-ethylpyrrolidine.
Chloromethylation: The 1-ethylpyrrolidine is then subjected to chloromethylation using formaldehyde and hydrochloric acid. This reaction introduces the chloromethyl group at the 3-position of the pyrrolidine ring.
Hydrochloride Formation: The resulting 3-(Chloromethyl)-1-ethylpyrrolidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the chloromethylation step.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidines can be obtained.
Oxidation Products: Oxidation can lead to the formation of carbonyl-containing compounds.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride depends on its specific application. In general, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The ethyl group on the pyrrolidine ring can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
1-Ethyl-3-methylpyrrolidine: Lacks the chloromethyl group but has a similar pyrrolidine core.
3-(Bromomethyl)-1-ethylpyrrolidine hydrochloride: Similar but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is unique due to the presence of both the chloromethyl and ethyl groups on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and makes the compound versatile for various chemical transformations and applications.
Properties
IUPAC Name |
3-(chloromethyl)-1-ethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRZNNNNKRHXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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